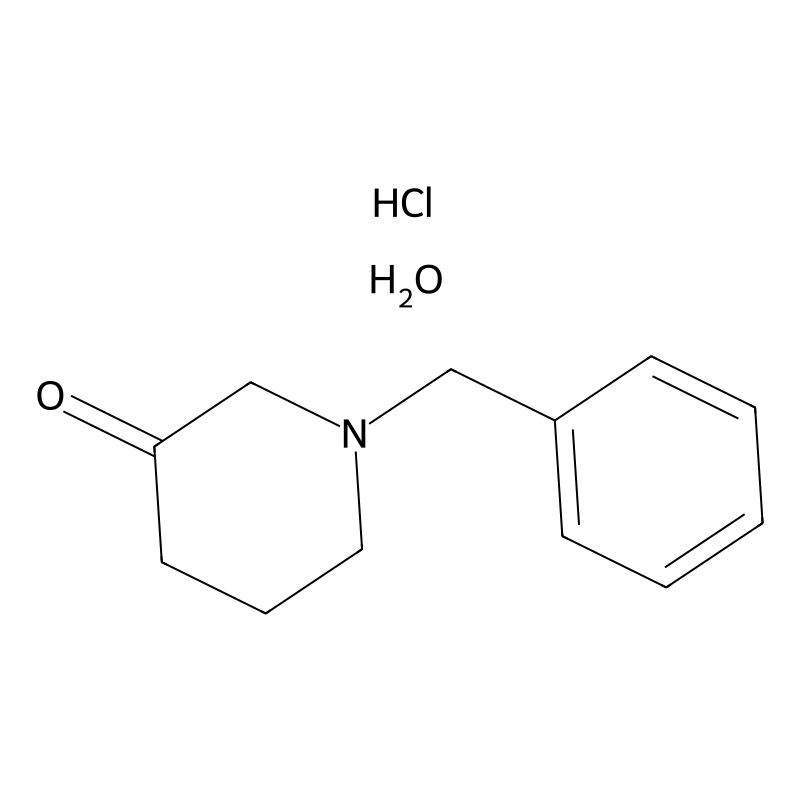

1-Benzyl-3-piperidone hydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound that can be synthesized through various methods. One common approach involves the condensation of benzylamine with cyclohexanone, followed by a ring-closing reaction and subsequent treatment with hydrochloric acid and water to form the hydrate salt. [PubChem, 1-Benzyl-3-piperidone hydrochloride hydrate, ]

Potential Applications:

- Synthetic Intermediate: Due to its chemical structure, 1-Benzyl-3-piperidone hydrochloride hydrate can serve as a valuable building block for the synthesis of more complex molecules, including potential drug candidates. [ScienceDirect, Synthesis of Novel Piperidone Derivatives as Potential Anticonvulsant Agents, ]

- Biological Activity Studies: Some studies have explored the potential biological activities of 1-Benzyl-3-piperidone hydrochloride hydrate, including its anticonvulsant and antidepressant properties. However, these investigations are at an early stage, and further research is necessary to determine the compound's efficacy and safety profile. [ScienceDirect, Synthesis of Novel Piperidone Derivatives as Potential Anticonvulsant Agents, ]

1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 225.72 g/mol. It is known for its pale brown to cream appearance and is soluble in water. The compound is classified as a hydrochloride salt, which indicates that it is derived from the reaction of 1-benzyl-3-piperidone with hydrochloric acid, resulting in the formation of its hydrochloride form. This compound has several synonyms, including 1-benzylpiperidin-3-one hydrochloride and 1-benzyl-3-piperidinone hydrochloride .

The primary reaction involved in the formation of 1-benzyl-3-piperidone hydrochloride hydrate is the protonation of the nitrogen atom in 1-benzyl-3-piperidone by hydrochloric acid. This reaction can be represented as follows:

In this process, the nitrogen atom in the piperidine ring becomes protonated, forming the hydrochloride salt. The compound can also participate in various substitution reactions due to the presence of the benzyl group, allowing for further functionalization or derivatization.

The synthesis of 1-benzyl-3-piperidone hydrochloride hydrate typically involves several steps:

- Formation of 1-Benzyl-3-piperidone: This can be achieved through the condensation reaction of benzylamine with cyclohexanone or a similar ketone under acidic or basic conditions.

- Hydrochlorination: The resulting 1-benzyl-3-piperidone is then treated with hydrochloric acid to form the hydrochloride salt.

- Hydration: The final product may be crystallized from an aqueous solution to obtain the hydrated form.

These methods allow for the efficient production of 1-benzyl-3-piperidone hydrochloride hydrate in laboratory settings.

This compound finds applications primarily in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. It is used in research settings to develop new analgesics and anti-inflammatory agents. Additionally, it serves as an important building block in organic synthesis due to its versatile reactivity .

Interaction studies involving 1-benzyl-3-piperidone hydrochloride hydrate have focused on its role as a precursor in synthesizing complex molecules. For instance, it has been used to prepare derivatives that exhibit enhanced biological activity compared to the parent compound. Studies often evaluate its interactions with enzymes or receptors relevant to pain and inflammation pathways, although detailed interaction profiles remain underexplored .

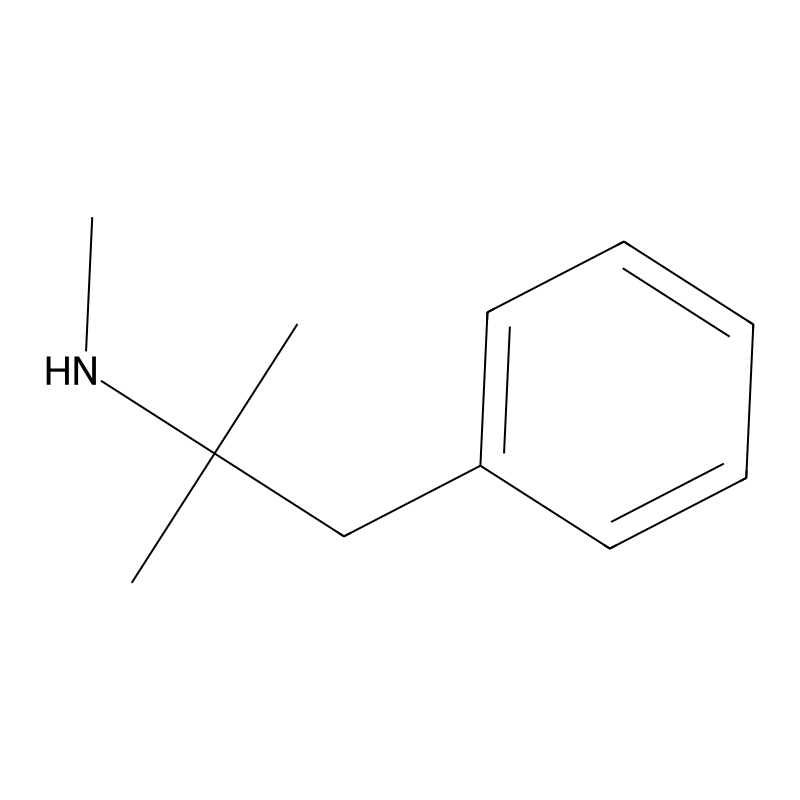

Several compounds share structural similarities with 1-benzyl-3-piperidone hydrochloride hydrate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pyrrolidin-3-one | C₅H₉NO | Contains a five-membered ring; less sterically hindered than piperidine derivatives. |

| 4-Bromobenzylpiperidine | C₁₁H₁₄BrN | Contains a bromine substituent; used in neuropharmacology studies. |

| N-Benzylpiperidine | C₁₁H₁₅N | Lacks carbonyl functionality; primarily studied for its psychoactive effects. |

Uniqueness of 1-Benzyl-3-Piperidone Hydrochloride Hydrate

The unique aspect of 1-benzyl-3-piperidone hydrochloride hydrate lies in its combination of a piperidine ring with a carbonyl group and a benzyl substituent, which enhances its reactivity and potential biological activity compared to simpler analogs. Its ability to form stable derivatives makes it particularly valuable in synthetic organic chemistry.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant